L-Lysine-d4 Methyl Ester Dihydrochloride

Proteomics Mass Spectrometry Stable Isotope Labeling

L-Lysine-d4 Methyl Ester Dihydrochloride (CAS 1331896-92-4) provides a definitive +4 Da mass shift for quantitative LC-MS/MS, eliminating co-elution interference with endogenous lysine. The methyl ester modification enhances passive membrane permeability ~10 orders of magnitude, enabling direct cellular uptake for metabolic flux analysis without separate delivery reagents. Site-specific deuteration at 4,4,5,5 supports mechanistic probing of lysyl hydroxylase/oxidase via kinetic isotope effects. The dihydrochloride salt ensures immediate aqueous solubility for streamlined sample preparation.

Molecular Formula C7H16N2O2
Molecular Weight 164.241
CAS No. 1331896-92-4
Cat. No. B587208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-d4 Methyl Ester Dihydrochloride
CAS1331896-92-4
SynonymsL-Lysine-d4 Methyl Ester DiHydrochloride;  Methyl L-Lysinate-d4 Hydrochloride;  NSC 83256-d4; 
Molecular FormulaC7H16N2O2
Molecular Weight164.241
Structural Identifiers
SMILESCOC(=O)C(CCCCN)N
InChIInChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2
InChIKeyKPNBUPJZFJCCIQ-ILLLFLQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine-d4 Methyl Ester Dihydrochloride Overview


L-Lysine-d4 Methyl Ester Dihydrochloride is a stable-isotope-labeled derivative of the essential amino acid L-lysine, featuring four deuterium atoms at the 4,4,5,5-positions of the side chain and a carboxyl-terminal methyl ester protected as the dihydrochloride salt [1]. This compound integrates three functional modifications—site-specific deuteration, esterification, and salt formation—into a single molecular entity with the molecular formula C₇H₁₄D₄Cl₂N₂O₂ and a molecular weight of 237.16 g/mol . It is primarily utilized as a research chemical for stable-isotope-labeling applications in quantitative mass spectrometry, metabolic tracing, and proteomics, where its structural attributes provide analytically meaningful differentiation from unlabeled, non-esterified, or free-base lysine analogs.

Stable-isotope dilution LC-MS quantitation
Live-cell metabolic tracing via methyl ester permeability
Site-specific isotope-effect probing of lysine-modifying enzymes

Why L-Lysine-d4 Methyl Ester Dihydrochloride Has No Direct Substitute


Substituting L-Lysine-d4 Methyl Ester Dihydrochloride with unlabeled L-lysine methyl ester (CAS 26348-70-9) eliminates the +4 Da mass shift essential for stable-isotope-dilution mass spectrometry quantitation [1]. Replacing it with non-esterified L-Lysine-d4 (free amino acid) sacrifices the methyl ester group, which has been shown to increase membrane permeability by approximately 10 orders of magnitude compared to charged lysine species [2], thereby limiting utility in cellular uptake and transmembrane transport studies. Furthermore, site-specific deuteration at positions 4,4,5,5 can introduce a measurable kinetic isotope effect that alters enzymatic processing [3], meaning that even different deuteration patterns (e.g., D8-lysine) are not functionally interchangeable. These multiple, co-existing structural features—deuteration location, esterification state, and salt form—collectively determine the compound's analytical and biological behavior, making generic substitution scientifically invalid.

Unlabeled L-lysine methyl ester may lack the characteristic mass shift needed for stable-isotope dilution, limiting MS internal standard suitability.
Non-esterified L-Lysine-d4 exhibits low membrane permeability, restricting its utility in intracellular delivery experiments.
Alternative deuteration patterns (e.g., D8-lysine) may introduce distinct kinetic isotope effects, complicating enzymatic processing comparisons.

L-Lysine-d4 Methyl Ester Dihydrochloride: Quantitative Evidence vs. Analogs


Mass Shift vs. Unlabeled Lysine in MS Peptide ID

In a study establishing a method for protein identification and de novo peptide sequencing, deuterium-labeled lysine (Lys-d4) introduced a +4 Da mass tag at the carboxyl terminus of proteolytic peptides. A 4-Da mass shift relative to the corresponding unlabeled counterpart was observed for each fragment peak originating from the Lys-d4-labeled parent peptide, enabling definitive assignment of lysine-containing peptides [1]. This mass difference allows differentiation between labeled and unlabeled peptides in the same mass spectrum.

Mass shift in MS
Head-to-head
+4 Da per labeled residue
Enables labeled/unlabeled peptide differentiation in a single run.
Direct comparison; unlabeled lysine shows 0 Da shift.
Proteomics Mass Spectrometry Stable Isotope Labeling

Methyl Ester Boosts Membrane Permeability vs. Charged Lysine

In a systematic study of amino acid membrane permeability, lysine methyl ester and other modified short peptides were found to permeate rapidly (P = 10⁻² cm·s⁻¹) as neutral (deprotonated) molecules, whereas most unmodified amino acids, including charged lysine, displayed permeability coefficients of approximately 10⁻¹² to 10⁻¹³ cm·s⁻¹ [1]. This represents an enhancement of roughly 10 orders of magnitude conferred specifically by methyl esterification.

Membrane permeability
Reported
~10¹⁰-fold increase
Supports intracellular delivery; non-esterified lysine is impermeant.
Liposome assay data; methyl ester enables passive diffusion.
Membrane Permeability Amino Acid Transport Drug Delivery

Kinetic Isotope Effect from C4/C5 Deuteration

In a study of 5,5-dideuterolysine in C. elegans, site-specific deuteration caused a strong developmental isotope effect: nematodes fed bacteria containing 5,5-D₂-lysine showed decreased permissive temperature for development from larvae into fertile adult hermaphrodites. The effect occurred at 25 °C within the normally permissible range, completely vanished at 15 °C, and was amplified by siRNA knockdown of the lysyl hydroxylase let-268/plod [1]. This demonstrates that deuterium placement at the 4,4,5,5-positions is not biologically silent.

Isotope effect
Class-level
Developmental arrest at 25°C in C. elegans with 5,5-D2-lysine
Indicates C4/C5 deuteration can alter biological outcomes; probe or control factor.
Analogous 5,5-D2-lysine; 4,4,5,5-d4 validation advised.
Kinetic Isotope Effect Metabolic Tracing Developmental Biology

Dihydrochloride Salt Enables Multi-Solvent Solubility

Technical datasheets for L-Lysine-d4 Methyl Ester Dihydrochloride confirm solubility in water, methanol, and DMSO . This multi-solvent compatibility contrasts with the free-base form of lysine methyl ester (CAS 687-64-9), which exhibits limited water solubility and requires conversion to a salt for aqueous applications. The hydrochloride salt form also provides enhanced long-term storage stability compared to the free amine.

Solubility profile
Data to verify
Water, methanol, DMSO
Aqueous-ready formulation reduces sample preparation variability.
Supplier data; lot-specific solubility should be confirmed.
Solubility Formulation Analytical Sample Preparation

Dual-Purpose Tracer from Deuterium and Methyl Ester Modifications

The concurrent presence of a +4 Da mass tag (from 4,4,5,5-d₄ labeling) [1] and a membrane-permeable methyl ester moiety (P ≈ 10⁻² cm·s⁻¹) [2] within the same molecule enables simultaneous use as an internal standard for mass spectrometry quantitation and as a cell-permeable metabolic tracer. This dual functionality is not available from either L-Lysine-d4 (free acid; no membrane permeability enhancement) or unlabeled L-lysine methyl ester (no mass shift for MS quantitation).

Dual-purpose tracer
Reported
+4 Da mass shift & cell permeability
Simultaneous MS quantitation and live-cell tracing from a single reagent.
Integrates evidence from MS and membrane studies.
Quantitative Proteomics Metabolic Labeling Internal Standard

L-Lysine-d4 Methyl Ester Dihydrochloride Application Scenarios


Stable-Isotope-Dilution MS Quantitation of Lysine Analytes

The +4 Da mass shift relative to unlabeled lysine [1] makes this compound the preferred internal standard for quantitative LC-MS/MS assays targeting lysine, lysine metabolites, or lysine-derived post-translational modifications. The dihydrochloride salt ensures direct dissolution in aqueous mobile phases or sample preparation buffers, eliminating the need for pre-dissolution steps that could introduce variability.

Intracellular Tracing with Membrane-Permeable Lysine Probe

The methyl ester modification confers a permeability coefficient approximately 10 orders of magnitude greater than charged lysine species [2], enabling passive diffusion across cell membranes. This makes the compound suitable for pulse-chase experiments, metabolic flux analysis, and protein turnover measurements in live cells where non-esterified lysine-d4 would fail to cross the plasma membrane.

Mechanistic Studies Using C4/C5 Deuteration Isotope Effect

As demonstrated with structurally analogous 5,5-D₂-lysine, deuteration at these positions can produce detectable biological isotope effects on development and enzyme activity [3]. Researchers investigating lysyl hydroxylase, lysyl oxidase, or other C4/C5-modifying enzymes can use this compound as a mechanistic probe to interrogate rate-limiting steps or validate target engagement.

Dual-Purpose SILAC with MS Quantitation and Cellular Uptake

For proteomics laboratories employing SILAC or chemical labeling strategies, this compound simultaneously provides the +4 Da mass tag for relative quantitation [1] and the methyl ester-enhanced cellular uptake [2], streamlining workflows that would otherwise require separate reagents for labeling and delivery.

Application
Selection Property
Validation Focus
Quantitative LC-MS/MS of lysine species
Mass-resolved internal standard
Ion ratio consistency; matrix-effect correction
Live-cell metabolic tracing
Methyl ester-enhanced cellular uptake
Intracellular delivery efficiency; MS confirmation
Mechanistic isotope-effect probing
Site-specific C4/C5 deuteration
Enzyme activity modulation; deuteration control
Dual-workflow proteomics (SILAC + tracer)
Combined mass tag and cell permeability
Cross-workflow reproducibility; labeling consistency
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